9,17-Dihydroxy-17-ethynylandrost-4-en-3-one
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Overview
Description
Neryl acetate is a terpenoid compound found in various citrus oils. It is the acetate ester of nerol, an isomer of the more common fragrance compound geranyl acetate . Neryl acetate is widely used in the flavors and perfumery industry to impart floral and fruity aromas .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neryl acetate can be synthesized through a lipase-catalyzed transesterification reaction between nerol and vinyl acetate. The optimum conditions for this reaction include a temperature of 40°C, an enzyme concentration of 12 mg/mL, and a stirring speed of 200 r/min . This method is preferred due to its efficiency and the absence of toxic chemicals.
Industrial Production Methods: Industrial production of neryl acetate often involves vacuum fractionation of vegetable oils. this method is costly and limited by the availability of natural raw materials . Therefore, the lipase-catalyzed transesterification method is more commonly used in large-scale production.
Chemical Reactions Analysis
Types of Reactions: Neryl acetate undergoes various chemical reactions, including:
Oxidation: Neryl acetate can be oxidized to form neryl oxide.
Reduction: Reduction of neryl acetate can yield nerol.
Substitution: Neryl acetate can undergo substitution reactions to form different esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Acidic or basic catalysts are often employed in substitution reactions.
Major Products:
Oxidation: Neryl oxide.
Reduction: Nerol.
Substitution: Various esters depending on the substituent used.
Scientific Research Applications
Neryl acetate has a wide range of applications in scientific research:
Mechanism of Action
Neryl acetate exerts its effects by modulating the expression of genes involved in skin barrier formation and ceramide synthesis . It upregulates the expression of involucrin, a protein involved in the formation of the cornified envelope, and increases the synthesis of ceramides, essential components of the skin barrier .
Comparison with Similar Compounds
Geranyl Acetate: An isomer of neryl acetate, commonly used in flavors and perfumery for its floral aroma.
Linalyl Acetate: Another acetate ester used in perfumery, known for its lavender-like scent.
Uniqueness of Neryl Acetate: Neryl acetate is unique due to its specific floral and fruity aroma, which is distinct from the more common geranyl acetate. Additionally, its role in skin barrier formation and ceramide synthesis makes it valuable in both the cosmetic and medical fields .
Properties
CAS No. |
116299-92-4 |
---|---|
Molecular Formula |
C21H28O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(8S,10S,13S,14S,17S)-17-ethynyl-9,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O3/c1-4-20(23)10-8-16-17-6-5-14-13-15(22)7-9-18(14,2)21(17,24)12-11-19(16,20)3/h1,13,16-17,23-24H,5-12H2,2-3H3/t16-,17-,18-,19-,20+,21?/m0/s1 |
InChI Key |
UGLZRWDRJDINHF-LZGSLJKGSA-N |
SMILES |
CC12CCC3(C(C1CCC2(C#C)O)CCC4=CC(=O)CCC43C)O |
Isomeric SMILES |
C[C@]12CCC3([C@H]([C@@H]1CC[C@@]2(C#C)O)CCC4=CC(=O)CC[C@@]43C)O |
Canonical SMILES |
CC12CCC3(C(C1CCC2(C#C)O)CCC4=CC(=O)CCC43C)O |
Synonyms |
9 alpha,17 beta-dihydroxy-17-alpha-ethynylandrost-4-ene-3-one 9,17-DEAEO 9,17-dihydroxy-17-ethynylandrost-4-en-3-one |
Origin of Product |
United States |
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